molecular formula C7H12FNO2 B13547991 3-Amino-1-fluorocyclohexanecarboxylic acid

3-Amino-1-fluorocyclohexanecarboxylic acid

Cat. No.: B13547991
M. Wt: 161.17 g/mol
InChI Key: IXRFMWUWIIPPMI-UHFFFAOYSA-N
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Description

3-Amino-1-fluorocyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with an amino group, a fluorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-fluorocyclohexanecarboxylic acid typically involves the fluorination of a cyclohexane derivative followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through reductive amination, while the carboxylic acid group can be added via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-fluorocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

3-Amino-1-fluorocyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-fluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-fluorocyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.

    3-Aminocyclohexanecarboxylic acid: Lacks the fluorine atom.

    3-Fluorocyclohexanecarboxylic acid: Lacks the amino group.

Uniqueness

3-Amino-1-fluorocyclohexanecarboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

3-amino-1-fluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-2-5(9)4-7/h5H,1-4,9H2,(H,10,11)

InChI Key

IXRFMWUWIIPPMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(=O)O)F)N

Origin of Product

United States

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